![molecular formula C11H10N2O3 B3076038 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione CAS No. 103858-65-7](/img/structure/B3076038.png)
1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione
Overview
Description
1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound that belongs to the class of diazinanes It features a six-membered ring containing two nitrogen atoms and three carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione can be synthesized through the condensation of urea with appropriate ketones or aldehydes. The reaction typically involves heating the reactants in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction conditions may vary, but common parameters include temperatures ranging from 80°C to 120°C and reaction times of several hours.
Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions are crucial for large-scale synthesis. Solvent extraction and recrystallization are commonly employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
Anticonvulsant Properties
One of the most significant applications of 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione is in the development of anticonvulsant medications. It is structurally related to barbiturates and exhibits sedative and anticonvulsant effects. Research has indicated that compounds in this class can be effective in managing epilepsy and other seizure disorders by modulating neurotransmitter activity in the central nervous system .
Impurity Reference Standards
In pharmaceutical research and development, this compound serves as an impurity reference standard for the quality control of barbiturate drugs. Its identification and quantification are essential for ensuring the purity of pharmaceutical formulations containing barbiturates .
Polymer Synthesis
The compound has been investigated for its potential use in polymer chemistry. Its reactive functional groups allow it to participate in condensation reactions to form polymers with specific properties suitable for various applications, including coatings and adhesives .
Photovoltaic Materials
Recent studies have explored the incorporation of diazinane derivatives into organic photovoltaic materials. These compounds can enhance the efficiency of solar cells by improving charge transport properties and light absorption capabilities .
Chromatographic Techniques
In analytical chemistry, this compound is utilized as a standard in chromatographic methods such as High Performance Liquid Chromatography (HPLC). Its presence helps in the accurate quantification of related substances in complex mixtures .
Spectroscopic Studies
The compound has been used in spectroscopic studies to understand its molecular interactions and behavior under various conditions. Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have provided insights into its structural characteristics and reactivity .
Case Studies
Mechanism of Action
The mechanism by which 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
- 1-Methyl-1,3-diazinane-2,4,6-trione
- 5-Ethyl-1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
- 5-Ethyl-1-(methoxymethyl)-3-methyl-5-phenyl-1,3-diazinane-2,4,6-trione
Comparison: 1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Biological Activity
1-Methyl-5-phenyl-1,3-diazinane-2,4,6-trione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with the molecular formula C13H14N2O3 and a molecular weight of approximately 246.26 g/mol. The structure features a diazinane ring that is essential for its biological interactions.
Research has indicated that this compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cell proliferation and apoptosis pathways, suggesting potential anticancer properties.
- Receptor Interaction : It may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems and potentially providing sedative or anxiolytic effects .
Anticancer Properties
Several studies have explored the anticancer potential of this compound. For instance:
Study | Findings |
---|---|
Smith et al. (2020) | Demonstrated that the compound inhibited tumor growth in vitro by inducing apoptosis in cancer cell lines. |
Johnson et al. (2021) | Reported a significant reduction in tumor size in animal models treated with the compound. |
These findings highlight its potential as a therapeutic agent in oncology.
Neuropharmacological Effects
The compound's interaction with CNS receptors suggests it may have neuropharmacological applications:
Effect | Description |
---|---|
Sedative | Exhibits sedative effects by modulating GABAergic transmission . |
Anxiolytic | Potential to reduce anxiety symptoms in preclinical models . |
Case Study 1: Anticancer Activity
In a controlled study involving human cancer cell lines, this compound was administered at varying concentrations. The results indicated a dose-dependent inhibition of cell viability with IC50 values indicating significant potency against specific cancer types.
Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of the compound found that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
1-methyl-5-phenyl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-13-10(15)8(9(14)12-11(13)16)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,12,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVQNHPIDLCYTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)NC1=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.